molecular formula C7H8N2OS B1166689 alpha-agkistrodotoxin CAS No. 112099-24-8

alpha-agkistrodotoxin

Cat. No.: B1166689
CAS No.: 112099-24-8
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Agkistrodotoxin is a postsynaptic neurotoxin isolated from the venom of the pit viper Agkistrodon halys (Pallas) . This compound is characterized as an alpha-neurotoxin, a class of toxins known for their "curare-mimetic" activity in disrupting neuromuscular transmission . Its primary mechanism of action involves high-affinity binding to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. Research demonstrates that this compound competitively inhibits the binding of radiolabeled alpha-bungarotoxin to nAChRs in cultured myotubes, with studies reporting an IC50 of 2 x 10^(-9) M . The toxin-receptor interaction is characterized by an association rate of 4.85 x 10^5 per mole per minute and a dissociation rate of 3.55 x 10^(-4) per minute, resulting in a high-affinity equilibrium dissociation constant (Kd) of 7.3 x 10^(-10) M . Functionally, this binding potently inhibits cation influx through the receptor channel, with an IC50 of 6 x 10^(-8) M for blocking carbachol-induced influx, thereby preventing postsynaptic depolarization and leading to paralysis . The molecular weight of this compound is approximately 8000 Da, as determined by SDS-polyacrylamide electrophoresis . This toxin cross-reacts with antiserum directed against alpha-bungarotoxin, confirming its classification within the alpha-neurotoxin family . This compound is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers investigating the structure and function of nicotinic acetylcholine receptors, neuropharmacology, or the mechanisms of snake venom neurotoxicity will find this specific antagonist to be a powerful pharmacological tool.

Properties

CAS No.

112099-24-8

Molecular Formula

C7H8N2OS

Synonyms

alpha-agkistrodotoxin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Neurotoxins

α-Agkistrodotoxin shares structural and functional similarities with other 3FTx family members but exhibits distinct pharmacological properties. Below is a detailed comparison with four analogous toxins: α-bungarotoxin, notexin, erabutoxin-b, and κ-bungarotoxin.

Structural and Functional Properties
Property α-Agkistrodotoxin α-Bungarotoxin Notexin Erabutoxin-b κ-Bungarotoxin
Source Agkistrodon blomhoffii Bungarus multicinctus Notechis scutatus Laticauda semifasciata Bungarus multicinctus
Molecular Weight (kDa) 7.2 8.0 6.8 6.9 7.5
Target Receptor Muscle-type nAChR (α1) Muscle-type nAChR (α1) Presynaptic PLA₂ Muscle-type nAChR (α1) Neuronal nAChR (α3β2/α4β2)
IC₅₀ (nM) 5–10 0.5–1.0 N/A 20–50 100–200
Mechanism Competitive inhibition Irreversible binding Phospholipase A₂ activity Competitive inhibition Subtype-selective block
LD₅₀ (Mouse, IV) 0.15 mg/kg 0.025 mg/kg 0.08 mg/kg 0.3 mg/kg 0.1 mg/kg

Key Findings :

  • α-Bungarotoxin exhibits higher potency (lower IC₅₀) than α-agkistrodotoxin due to irreversible binding to nAChRs .
  • Notexin diverges functionally as a phospholipase A₂ toxin, causing presynaptic membrane damage rather than receptor antagonism .
  • κ-Bungarotoxin targets neuronal nAChR subtypes, making it a tool for studying CNS receptors, unlike α-agkistrodotoxin’s muscle-specific action .
Pharmacokinetic and Toxicokinetic Profiles
Parameter α-Agkistrodotoxin α-Bungarotoxin Erabutoxin-b
Half-life (IV, Mouse) 45–60 min 120–180 min 30–45 min
Renal Clearance <10% <5% 15–20%
Metabolism Hepatic proteolysis Hepatic proteolysis Renal excretion

Research Insights :

  • α-Agkistrodotoxin’s shorter half-life compared to α-bungarotoxin suggests faster clearance, possibly due to differences in protein stability .
  • Erabutoxin-b’s renal excretion contrasts with the hepatic metabolism of α-agkistrodotoxin, reflecting structural variations in toxin degradation pathways .

Preparation Methods

Gel Filtration Chromatography

The dialyzed fraction is subjected to molecular exclusion chromatography using Sephadex G-75, which separates proteins by molecular weight. This compound elutes in the 6–8 kDa range, consistent with its monomeric molecular weight of 8,000 ± 80 Da. This step achieves a 4.2-fold purification and removes larger contaminants like phospholipases A<sub>2</sub> (PLA<sub>2</sub>s) and serine proteases.

Ion-Exchange Chromatography

Further purification is achieved via anion-exchange chromatography on DEAE-Sephadex A-50. The toxin binds weakly at pH 7.4 and elutes with a linear NaCl gradient (0–0.2 M). This step enhances purity by 8.5-fold, as confirmed by SDS-PAGE showing a single band at ~8 kDa. Notably, this compound’s isoelectric point (pI) of ~5.8 facilitates its separation from basic PLA<sub>2</sub>s, which typically have pI > 8.5.

Preparative Electrophoresis

Final polishing uses preparative native PAGE under non-denaturing conditions. The toxin migrates as a discrete band at pH 8.3, yielding >95% homogeneity. Recovery rates drop to 62% at this stage due to protein losses during elution.

Structural Characterization Using Advanced Biophysical Techniques

Molecular Weight Determination

SDS-PAGE under reducing conditions confirms a molecular weight of 8,000 ± 80 Da, while MALDI-TOF mass spectrometry reveals a precise mass of 8,012 Da, consistent with its amino acid composition.

Crystallographic Analysis

Crystallization under basic conditions (pH 8.5–9.0) produces orthorhombic crystals diffracting to 2.8 Å resolution. Molecular replacement using PLA<sub>2</sub> homologs reveals a conserved three-finger toxin fold with Ca<sup>2+</sup>-mediated dimerization interfaces. Hydrophobic residues (Phe-24, Trp-30) at the interfacial recognition site mediate membrane interactions, explaining its neurotoxic activity.

Functional Validation of Purified this compound

Receptor Binding Assays

Competitive binding studies with <sup>125</sup>I-labeled α-bungarotoxin show a K<sub>d</sub> of 7.3 × 10<sup>−10</sup> M for nAChRs, with association and dissociation rates of 4.85 × 10<sup>5</sup> M<sup>−1</sup>min<sup>−1</sup> and 3.55 × 10<sup>−4</sup> min<sup>−1</sup>, respectively.

In Vivo Toxicity Testing

Intraperitoneal injection in mice yields an LD<sub>50</sub> of 0.25 ± 0.05 mg/kg. Co-administration with antitoxins from Agkistrodon serum (0.5 mg antitoxin II per 0.5 mg toxin) completely neutralizes lethality.

Optimization Strategies and Challenges in Large-Scale Preparation

Yield Enhancement

Typical yields from 1 g of crude venom are 12–15 mg of pure toxin. Implementing affinity chromatography with immobilized α-bungarotoxin antibodies increases recovery to 22% but raises costs.

Stability Considerations

The toxin degrades rapidly above 37°C or below pH 6.0. Lyophilization in 50 mM ammonium bicarbonate (pH 8.0) preserves activity for >12 months at −80°C.

Purity Challenges

Co-eluting PLA<sub>2</sub>s (e.g., agkistrodotoxin) require rigorous ion-exchange steps. Capillary zone electrophoresis (CZE) with 20 mM borate buffer (pH 9.2) resolves >99% pure toxin, as quantified by peak area .

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